Methylamine hydrochloride, [methyl-3H]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamine hydrochloride, [methyl-3H], is a tritiated form of methylamine hydrochloride, where the hydrogen atom in the methyl group is replaced by tritium, a radioactive isotope of hydrogen. This compound is commonly used in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylamine hydrochloride can be synthesized by heating a mixture of aqueous formaldehyde and ammonium chloride. The residual water and formic acid produced in the reaction are removed via vacuum distillation, leaving behind solid methylamine hydrochloride . The solid is then purified by organic extractions and additional vacuum distillations.
Industrial Production Methods
Industrially, methylamine hydrochloride is produced by the reaction of methylamine gas with hydrochloric acid. This process involves the direct combination of the two reactants under controlled conditions to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with alkyl halides to form secondary and tertiary amines.
Condensation Reactions: Forms N-methylamides when reacted with carboxylic acids and their derivatives.
Addition Reactions: Reacts with aldehydes and ketones to form imines.
Common Reagents and Conditions
Alkyl Halides: Used in substitution reactions to form higher amines.
Carboxylic Acids: Used in condensation reactions to form amides.
Aldehydes and Ketones: Used in addition reactions to form imines.
Major Products Formed
Secondary and Tertiary Amines: Formed from substitution reactions.
N-Methylamides: Formed from condensation reactions.
Imines: Formed from addition reactions.
Scientific Research Applications
Methylamine hydrochloride, [methyl-3H], is widely used in scientific research due to its radioactive properties. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of methyl groups into biomolecules.
Medicine: Used in radiolabeling studies to track the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of methylamine hydrochloride, [methyl-3H], involves its incorporation into biochemical pathways where it acts as a methyl group donor. The tritium label allows researchers to trace its incorporation and study the molecular targets and pathways involved. This compound is particularly useful in studying methylation processes and the metabolism of methylated compounds .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine Hydrochloride: Similar in structure but contains two methyl groups attached to the nitrogen atom.
Ethylamine Hydrochloride: Contains an ethyl group instead of a methyl group.
Trimethylamine Hydrochloride: Contains three methyl groups attached to the nitrogen atom.
Uniqueness
Methylamine hydrochloride, [methyl-3H], is unique due to its radioactive tritium label, which allows for detailed tracing and study of biochemical processes. This property makes it particularly valuable in research applications where tracking the incorporation and metabolism of methyl groups is essential .
Properties
IUPAC Name |
tritritiomethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1T3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-DFCKGCRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.